5-tert-Butyl Substituent Confers ~2.1-Fold AMPA Antagonist Potency Gain vs. 5-Methyl in Isoxazole-4-carboxylic Acid-Derived Amino Acids
In a systematic SAR study of isoxazole amino acid AMPA receptor antagonists (Madsen et al., 1996), the 5-tert-butyl-substituted carboxy analog ATOA (8b) exhibited an IC₅₀ of 150 μM against AMPA-induced depolarizations in the rat cortical slice model, whereas the direct 5-methyl comparator AMOA (7) showed an IC₅₀ of 320 μM — representing a ~2.1-fold potency improvement attributable solely to the tert-butyl → methyl substitution [1]. Within the analogous phosphonic acid series, the 5-tert-butyl compound ATPO (9b) delivered an IC₅₀ of 28 μM, the most potent and selective AMPA antagonist across both series. Additionally, ATOA and ATPO exhibited no antagonism toward NMDA-induced responses at concentrations up to 1 mM, whereas AMOA (5-methyl) showed weak (19%) NMDA inhibition at the same concentration — indicating that the 5-tert-butyl group enhances not only potency but also receptor subtype selectivity [1]. This evidence is class-level inference for 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid, as the target compound's 5-tert-butylisoxazole-4-carboxylic acid scaffold is a direct synthetic precursor to the ATOA/ATPO pharmacophore core.
| Evidence Dimension | AMPA receptor antagonist potency (IC₅₀) and NMDA selectivity |
|---|---|
| Target Compound Data | ATOA (5-tert-butyl analog): IC₅₀ = 150 μM (AMPA); 0% NMDA inhibition at 1 mM |
| Comparator Or Baseline | AMOA (5-methyl analog): IC₅₀ = 320 μM (AMPA); 19% NMDA inhibition at 1 mM |
| Quantified Difference | ~2.1-fold potency gain; complete NMDA selectivity (>50-fold selectivity window vs. AMOA) |
| Conditions | In vitro electrophysiology — rat cortical slice model; AMPA- and NMDA-induced depolarizations |
Why This Matters
For discovery programs targeting glutamate receptor subtypes, selecting a building block with the 5-tert-butylisoxazole scaffold rather than a 5-methylisoxazole alternative can yield a direct ~2-fold potency advantage and superior target selectivity, reducing downstream lead optimization burden.
- [1] Madsen, U.; Bang-Andersen, B.; Brehm, L.; Christensen, I. T.; Ebert, B.; Kristoffersen, I. T.; Lang, Y.; Krogsgaard-Larsen, P. Synthesis and pharmacology of highly selective carboxy and phosphono isoxazole amino acid AMPA receptor antagonists. Journal of Medicinal Chemistry 1996, 39 (8), 1682–1691. DOI: 10.1021/jm950826p. PMID: 8648608. View Source
